Antileishmanial agent-22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antileishmanial agent-22 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses a major health challenge due to the limited effectiveness and high toxicity of current treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-22 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of hydrazine-coupled pyrazole derivatives. These compounds are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as thin-film hydration and reverse-phase evaporation are commonly used in the preparation of antileishmanial agents .

Chemical Reactions Analysis

Types of Reactions: Antileishmanial agent-22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, pyrazole, and various solvents such as ethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure efficient reactions .

Major Products Formed: The major products formed from these reactions are hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are further evaluated for their biological activity against Leishmania parasites .

Scientific Research Applications

Antileishmanial agent-22 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of bioactive molecules. In biology, it is used to investigate the mechanisms of action of antileishmanial agents and their effects on Leishmania parasites. In medicine, it is being explored as a potential treatment for leishmaniasis, with studies showing its effectiveness in reducing parasite load and improving clinical outcomes .

Mechanism of Action

The mechanism of action of antileishmanial agent-22 involves targeting specific molecular pathways in Leishmania parasites. It accumulates within the parasite by diffusion along an electro-chemical gradient and is concentrated in the cytosol by an energy- and sterol-independent process . This disrupts essential cellular processes, leading to the death of the parasite.

Comparison with Similar Compounds

Antileishmanial agent-22 is unique compared to other antileishmanial compounds due to its specific molecular targets and pathways. Similar compounds include pentavalent antimonials, liposomal amphotericin B, miltefosine, and paromomycin . These compounds also target Leishmania parasites but differ in their mechanisms of action and effectiveness.

Conclusion

This compound represents a promising advancement in the treatment of leishmaniasis. Its unique synthesis methods, chemical reactions, and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications. Further studies are needed to fully understand its potential and optimize its use in clinical settings.

Properties

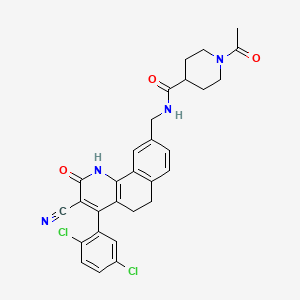

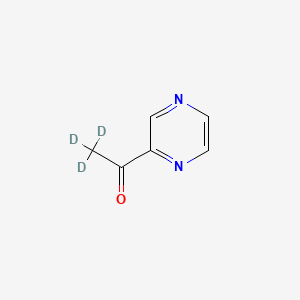

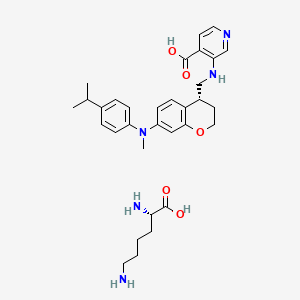

Molecular Formula |

C29H26Cl2N4O3 |

|---|---|

Molecular Weight |

549.4 g/mol |

IUPAC Name |

1-acetyl-N-[[3-cyano-4-(2,5-dichlorophenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinolin-9-yl]methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C29H26Cl2N4O3/c1-16(36)35-10-8-19(9-11-35)28(37)33-15-17-2-3-18-4-6-21-26(23-13-20(30)5-7-25(23)31)24(14-32)29(38)34-27(21)22(18)12-17/h2-3,5,7,12-13,19H,4,6,8-11,15H2,1H3,(H,33,37)(H,34,38) |

InChI Key |

QYPFKBIJCCLCSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(CCC4=C3NC(=O)C(=C4C5=C(C=CC(=C5)Cl)Cl)C#N)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)

![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)

![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)